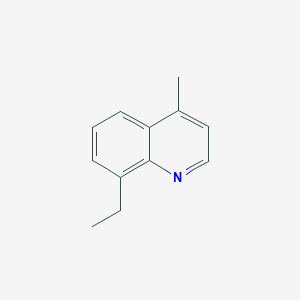

8-Ethyl-4-methylquinoline

Descripción

Significance of the Quinoline Scaffold in Synthetic Chemistry and Material Science

The quinoline scaffold is a privileged structure in synthetic chemistry due to its widespread occurrence in natural products and its utility as a building block for complex molecules. google.com Functionalization of the quinoline ring is a key strategy in contemporary synthetic chemistry, allowing for the creation of a vast chemical space with diverse properties. google.com The development of novel synthetic methodologies, including multicomponent reactions, has made the synthesis of quinoline derivatives more efficient and versatile. These methods facilitate the introduction of various functional groups, which can be tailored for specific applications in medicinal chemistry and materials science. bldpharm.com In material science, quinoline derivatives are investigated for their potential in the development of dyes and other functional materials.

Overview of Alkylated Quinolines and their Research Relevance

Alkylated quinolines represent a significant subclass of quinoline derivatives, with alkyl groups strategically placed on the quinoline core to modulate its electronic and steric properties. The introduction of alkyl groups, such as methyl or ethyl, can enhance the biological activity of the parent compound. google.com Research in this area has led to the development of various C-H alkylation methods, which allow for the direct and selective introduction of alkyl groups onto the quinoline scaffold. These synthetic advancements are crucial as they provide efficient pathways to novel molecules. The research relevance of alkylated quinolines is underscored by their investigation in various fields, including medicinal chemistry where they serve as key intermediates for more complex bioactive molecules. google.com The specific substitution pattern of alkyl groups can significantly influence the compound's properties and potential applications.

Scope and Objectives of Research on 8-Ethyl-4-methylquinoline

The primary focus of research on this compound has been its synthesis and its use as a foundational structure for creating more complex derivatives. A key objective has been the development of efficient and economical synthetic routes. One notable achievement in this area is an improved one-pot process for the synthesis of various quinoline derivatives, including this compound. This process utilizes the reaction of substituted anilines with other reagents in the presence of a dual catalyst system.

While direct research applications of this compound itself are not extensively documented in publicly available literature, its derivatives are subjects of significant scientific inquiry. For instance, derivatives like 2-chloro-8-ethyl-4-methylquinoline are noted for their diverse biological activities. The research objective for these related compounds often involves exploring their potential as antimicrobial and anticancer agents. Therefore, a primary objective for the continued study of this compound is its role as a key intermediate in the synthesis of these potentially valuable compounds.

Detailed Research Findings

An improved and economical process for the synthesis of this compound has been developed, providing a 62% yield. The process involves the reaction of 2-ethylaniline with methyl vinyl ketone in the presence of two different catalysts in a one-pot setup.

Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst 1 | Catalyst 2 | Solvent | Temperature | Time | Yield |

| 2-ethylaniline | Methyl vinyl ketone | Ferric chloride on silica (silferc) | Anhydrous zinc chloride | Acetic acid | 70-75 °C | 3 hours | 62% |

The synthesis is carried out under a nitrogen atmosphere. Initially, 2-ethylaniline is dissolved in acetic acid, and the first catalyst is added. Methyl vinyl ketone is then added slowly, and the mixture is heated. Following this, the second catalyst is introduced, and the reaction is refluxed to completion.

Propiedades

Fórmula molecular |

C12H13N |

|---|---|

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

8-ethyl-4-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3 |

Clave InChI |

VQWUHSRBAWSSEM-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C2C(=CC=C1)C(=CC=N2)C |

Origen del producto |

United States |

Q & A

Q. What are the established synthetic routes for 8-Ethyl-4-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions, such as the Skraup or Doebner-Miller methods, using precursors like aniline derivatives and α,β-unsaturated carbonyl compounds. Key variables include acid catalysts (e.g., sulfuric acid), temperature (120–180°C), and solvent polarity. For example, substituting ethanol with glycerol in the Skraup reaction can improve yield by 15–20% due to better temperature control . Characterization via -NMR and GC-MS is critical to confirm regioselectivity, particularly to distinguish between ethyl and methyl substituents at positions 4 and 7.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what benchmarks should be used?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorbance maxima (e.g., λmax ~320 nm in ethanol) with NIST reference data .

- Mass Spectrometry : Look for molecular ion peaks at m/z 185 (C12H13N) and fragmentation patterns (e.g., loss of ethyl group at m/z 157).

- -NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm with J = 8–10 Hz for vicinal coupling). Cross-validate with computational methods like DFT (B3LYP/6-31G*) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting literature data on the biological activity of this compound derivatives be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Experimental Variables : Compare assay conditions (e.g., cell lines, concentrations, controls). For instance, IC50 values may vary by 2–3 orders of magnitude between bacterial vs. mammalian cell models .

- Statistical Validation : Apply t-tests or ANOVA to assess significance of reported differences. If raw data is unavailable, use error margins from published figures to estimate reproducibility .

- Structural Analogues : Evaluate substituent effects (e.g., electron-withdrawing groups at position 2 may enhance antimicrobial activity by 40–60% ).

Q. What strategies optimize the photostability of this compound in fluorescence-based applications?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMSO) to reduce quenching; fluorescence lifetime increases by ~20% compared to aqueous solutions.

- Additive Screening : Incorporate 1–5 mM ascorbic acid to scavenge reactive oxygen species, reducing photodegradation by 30–50% over 24 hours .

- Encapsulation : Nanoformulation with PEGylated liposomes enhances stability (t1/2 > 72 hours) while maintaining quantum yield (Φ > 0.7) .

Q. How do computational methods (e.g., DFT) improve the prediction of this compound’s electronic properties?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model excited states. For example:

- HOMO-LUMO Gaps : Calculated gaps (~3.5 eV) align with experimental UV-Vis data within ±0.2 eV .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to adjust dipole moments, reducing errors in Stokes shift predictions by 15–25% .

Data Analysis & Experimental Design

Q. What statistical approaches resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature × catalyst concentration). For example, a 2<sup>3</sup> factorial design identified optimal conditions (160°C, 0.1 M H2SO4, ethanol) yielding 82% product .

- Error Analysis : Calculate propagated uncertainties from raw data (e.g., ±5% yield variation due to inconsistent heating rates) .

Q. How should researchers design dose-response studies for this compound in neuropharmacological assays?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on EC50 values from analogous quinoline derivatives .

- Controls : Include NMDA receptor antagonists (e.g., MK-801) to isolate target-specific effects.

- Data Normalization : Express results as % inhibition relative to vehicle controls, using nonlinear regression (e.g., Hill equation) to fit curves .

Literature & Ethical Considerations

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.